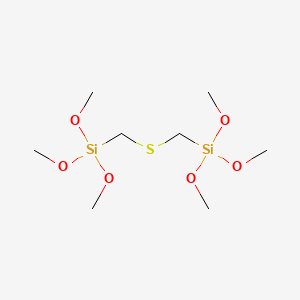
Sulfide, bis(trimethoxysilylmethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, bis(trimethoxysilylmethyl): is an organosilicon compound with the molecular formula C8H22O6SSi2 and a molar mass of 302.49 g/mol . This compound is characterized by the presence of two trimethoxysilylmethyl groups attached to a central sulfur atom. It is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(trimethoxysilylmethyl) can be achieved through a one-pot method involving the reaction of trimethoxysilylmethyl chloride with sodium sulfide in an inert atmosphere. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of sulfide, bis(trimethoxysilylmethyl) involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trimethoxysilylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thioacetate (PTA) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .
Comparación Con Compuestos Similares
Bis(trimethylsilyl)sulfide: This compound has a similar structure but with trimethylsilyl groups instead of trimethoxysilylmethyl groups.
Trimethoxysilylpropanethiol: Another related compound with a thiol group attached to a trimethoxysilylpropyl group
Uniqueness: Sulfide, bis(trimethoxysilylmethyl) is unique due to its trimethoxysilylmethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Propiedades
Número CAS |
60764-84-3 |
|---|---|
Fórmula molecular |
C8H22O6SSi2 |
Peso molecular |
302.49 g/mol |
Nombre IUPAC |
trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3 |
Clave InChI |
RWWILRPQZDRQSH-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CSC[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


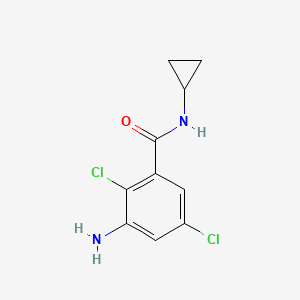
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
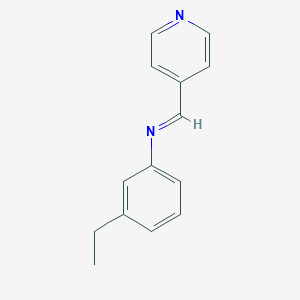
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
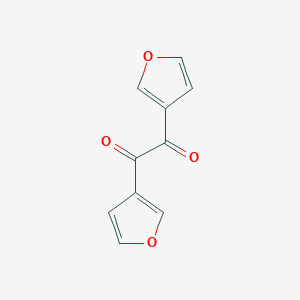

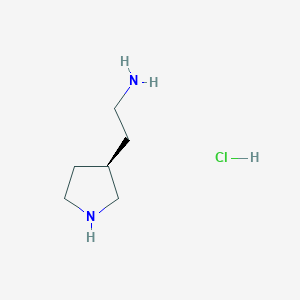
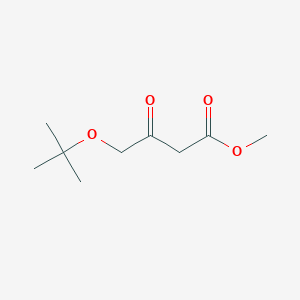
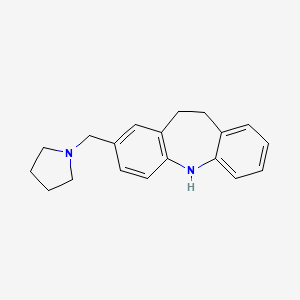


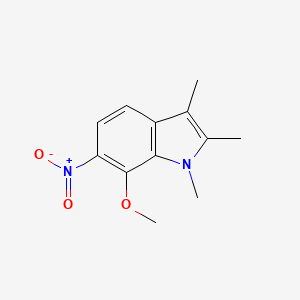
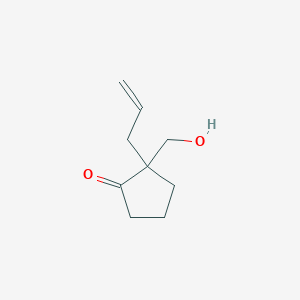
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
